molecular formula C13H15FN2OS B11214051 3-ethyl-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

3-ethyl-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione

Cat. No.: B11214051
M. Wt: 266.34 g/mol
InChI Key: XJRHFBLFMLBYCY-UHFFFAOYSA-N
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Description

3-ethyl-8-fluoro-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-8-fluoro-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the condensation of an amine with a carbonyl compound, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-8-fluoro-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzoxadiazocine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxadiazocine ring.

Scientific Research Applications

3-ethyl-8-fluoro-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-ethyl-8-fluoro-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazocine Derivatives: Compounds with similar benzoxadiazocine ring systems.

    Fluorinated Heterocycles: Other heterocyclic compounds containing fluorine atoms.

    Thione-Containing Compounds: Molecules with thione groups.

Uniqueness

3-ethyl-8-fluoro-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione stands out due to its specific combination of functional groups and ring structure, which imparts unique chemical and biological properties

Properties

Molecular Formula

C13H15FN2OS

Molecular Weight

266.34 g/mol

IUPAC Name

10-ethyl-4-fluoro-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C13H15FN2OS/c1-3-16-12(18)15-10-7-13(16,2)17-11-5-4-8(14)6-9(10)11/h4-6,10H,3,7H2,1-2H3,(H,15,18)

InChI Key

XJRHFBLFMLBYCY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=S)NC2CC1(OC3=C2C=C(C=C3)F)C

Origin of Product

United States

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